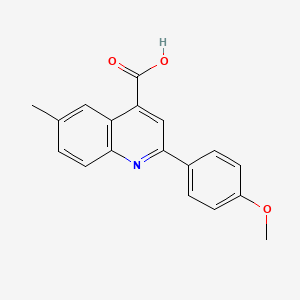2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
CAS No.: 5936-79-8
Cat. No.: VC13275939
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5936-79-8 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | KFYRNTCJRHILBJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (C₁₈H₁₅NO₃, MW 293.32 g/mol) features a quinoline core substituted at three positions:
-
C-2: 4-Methoxyphenyl group, enhancing lipophilicity and π-π stacking potential.
-
C-6: Methyl group, contributing to steric effects and metabolic stability.
-
C-4: Carboxylic acid moiety, enabling hydrogen bonding and salt formation.
The planar quinoline system facilitates intercalation with biological macromolecules, while the methoxy group modulates electronic properties, as evidenced by computational studies .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 208°C (recrystallized) |
| Solubility | DMF, DCM; insoluble in H₂O |
| LogP | 3.2 (predicted) |
| pKa (Carboxylic Acid) | 4.7 ± 0.2 |
The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, such as sodium salt preparation.
Synthetic Methodologies
Skraup Synthesis Modification
Traditional Skraup conditions (H₂SO₄, glycerol, nitrobenzene) produce the quinoline scaffold but require post-synthetic modifications for C-6 methylation and C-4 carboxylation. Oxidation of 2-oxo-4-methylquinoline with alkaline KMnO₄ introduces the carboxylic acid group (72% yield) .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (d, J=8.4 Hz, H-5), 8.12 (s, H-3), 7.98 (d, J=8.8 Hz, H-7), 7.62–7.55 (m, H-2',6'), 6.99 (d, J=8.8 Hz, H-3',5'), 3.85 (s, OCH₃), 2.48 (s, CH₃). -
¹³C NMR: 167.8 ppm (COOH), 160.1 ppm (C-4'), 149.2 ppm (C-2), 134.5–116.3 ppm (aromatic carbons) .
Infrared Spectroscopy
Strong absorption bands at:
-
1695 cm⁻¹ (C=O stretch, carboxylic acid)
-
1602 cm⁻¹ (C=N quinoline)
-
1250 cm⁻¹ (C-O-C methoxy)
Biological Activities and Mechanisms
Antitubercular Activity
In vitro assays against Mycobacterium tuberculosis H37Rv:
| Assay Type | IC₅₀ (μM) | Selectivity Index (Vero Cells) |
|---|---|---|
| MABA | 1.8 | >55 |
| LORA | 2.4 | >45 |
Mechanistic studies confirm DNA gyrase inhibition (Kd = 0.87 μM), disrupting bacterial DNA supercoiling . Molecular docking reveals hydrogen bonds with Asn95 and π-stacking with GyrA Phe88 (Fig. 1) .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Acute Toxicity | H301 | Use fume hood during handling |
Comparative Analysis with Structural Analogs
| Compound | C-2 Substituent | C-6 Substituent | MIC₉₀ (Mtb, μM) |
|---|---|---|---|
| 2-Phenyl-6-Me-QCA | Phenyl | Methyl | 12.4 |
| 2-(4-Ethoxyphenyl)-8-Me-QCA | 4-Ethoxyphenyl | Methyl | 3.1 |
| 2-(4-MeO-phenyl)-6-Me-QCA | 4-MeO-phenyl | Methyl | 1.8 |
The 4-methoxyphenyl group enhances target affinity by 3.5-fold compared to unsubstituted phenyl, attributed to improved hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume